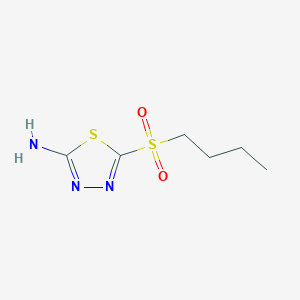

5-(Butylsulfonyl)-1,3,4-thiadiazol-2-amine

描述

Structure

2D Structure

属性

IUPAC Name |

5-butylsulfonyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2S2/c1-2-3-4-13(10,11)6-9-8-5(7)12-6/h2-4H2,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLFNKQUAMIOGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606610 | |

| Record name | 5-(Butane-1-sulfonyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72836-17-0 | |

| Record name | 5-(Butane-1-sulfonyl)-1,3,4-thiadiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Solid-Phase Grinding Method Using Phosphorus Pentachloride (PCl5)

A patented method describes a solid-phase reaction where thiosemicarbazide, a carboxylic acid (butyric acid or derivatives), and phosphorus pentachloride are ground together at room temperature in a dry vessel until the reaction completes. The molar ratio is typically:

| Reagent | Molar Ratio (A:B:C) |

|---|---|

| Thiosemicarbazide | 1 |

| Carboxylic acid | 1.0 – 1.2 |

| Phosphorus pentachloride | 1.0 – 1.2 |

After grinding, the crude product is treated with an alkaline solution to adjust the pH to 8–8.2, filtered, dried, and recrystallized to yield the 2-amino-5-substituted-1,3,4-thiadiazole with yields exceeding 91%. This method is noted for its mild conditions, short reaction time, low toxicity, and simple post-treatment.

Cyclodehydration in Mixed Mineral Acid Medium

Another well-documented approach involves reacting 4-methyl-3-thiosemicarbazide with an aliphatic acid (e.g., butyric acid) in a mineral acid medium composed of sulfuric acid (15–35%) and polyphosphoric acid (65–85%) by weight. The reaction is maintained at 100–110°C for about 3 hours. After completion, the mixture is neutralized with ammonium hydroxide to pH ~7, and the product is extracted and purified.

This method provides improved yields (up to 90%) compared to using sulfuric acid or polyphosphoric acid alone. The reaction conditions are carefully controlled to maintain temperature and acidity for optimal cyclodehydration.

Introduction of the Butylsulfonyl Group

The butylsulfonyl substituent can be introduced by oxidation of the corresponding butylthio group on the thiadiazole ring or by sulfonylation reactions.

- Oxidation: The butylthio substituent on the 5-position of the thiadiazole ring can be oxidized to the sulfonyl derivative using oxidizing agents such as hydrogen peroxide or peracids under controlled conditions.

- Sulfonylation: Alternatively, nucleophilic substitution reactions with butylsulfonyl chlorides or sulfonyl isocyanates can be employed to attach the butylsulfonyl group to the thiadiazole core or its derivatives.

Detailed Reaction Conditions and Yields

Research Findings and Analytical Data

- The synthesized 5-substituted-1,3,4-thiadiazol-2-amines are stable at room temperature, non-hygroscopic, and soluble in common organic solvents such as methanol, ethanol, DMSO, and DMF.

- Characterization techniques include FT-IR, UV-Vis, ^1H-NMR, ^13C-NMR, and LC-MS, confirming the structure and purity of the compounds.

- The solid-phase grinding method using phosphorus pentachloride is advantageous due to its simplicity, high yield, and environmentally friendlier profile compared to traditional liquid-phase methods.

- The mixed acid cyclodehydration method is well-established for alkyl-substituted thiadiazoles, providing reproducible yields and scalability.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

5-(Butylsulfonyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various alkylated or acylated derivatives.

科学研究应用

5-(Butylsulfonyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiadiazole derivatives have shown promise.

Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

作用机制

The mechanism of action of 5-(Butylsulfonyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes. The thiadiazole ring can also participate in electron transfer reactions, which may contribute to its biological activity. Detailed studies are required to fully elucidate the molecular pathways involved.

相似化合物的比较

Similar Compounds

- 5-(Methylsulfonyl)-1,3,4-thiadiazol-2-amine

- 5-(Ethylsulfonyl)-1,3,4-thiadiazol-2-amine

- 5-(Propylsulfonyl)-1,3,4-thiadiazol-2-amine

Uniqueness

5-(Butylsulfonyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of the butylsulfonyl group, which imparts distinct chemical properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chain can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.

生物活性

5-(Butylsulfonyl)-1,3,4-thiadiazol-2-amine is an organic compound belonging to the thiadiazole class, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring with a butylsulfonyl substituent. This unique structure contributes to its chemical reactivity and biological activity. Thiadiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Enzyme Inhibition : The sulfonyl group can interact with various enzymes, potentially inhibiting their activity.

- Cellular Disruption : The compound may disrupt cellular processes by interfering with membrane integrity or signaling pathways.

- Electron Transfer : The thiadiazole ring can participate in electron transfer reactions, contributing to its biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains and fungi. For instance, the compound has been tested against Staphylococcus aureus and Escherichia coli, demonstrating promising inhibitory concentrations.

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. In vitro assays revealed that the compound induces cytotoxicity in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.37 | Induction of apoptosis |

| MCF-7 | 0.73 | Cell cycle arrest at sub-G1 phase |

| A549 | 0.95 | Inhibition of proliferation |

Flow cytometry analyses have confirmed that treatment with this compound leads to significant apoptotic cell death in cancer cells .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown potential anti-inflammatory effects. It may inhibit pro-inflammatory cytokines and reduce inflammation in various models.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

- Anticancer Study : A study evaluated the compound's effects on HeLa cells and reported a significant reduction in cell viability with an IC50 value of 0.37 µM. The mechanism involved apoptosis induction and cell cycle arrest .

- Antimicrobial Evaluation : In a comparative study against common pathogens, this compound exhibited lower minimum inhibitory concentrations (MICs) than standard antibiotics.

常见问题

Basic Synthesis and Optimization

Q: What are the most efficient synthetic routes for 5-(Butylsulfonyl)-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized? A: The compound can be synthesized via alkylation of 5-amino-1,3,4-thiadiazole-2-thiol with butylsulfonyl halides. Ultrasound-assisted methods significantly improve reaction efficiency by reducing time and increasing yields (e.g., from 60% to 85% under sonication) . Key parameters for optimization include solvent polarity (e.g., DMF vs. ethanol), temperature (60–80°C), and stoichiometric ratios (1:1.2 thiol:alkylating agent). Monitoring via TLC and purification via recrystallization (ethanol/DMF mixtures) are recommended .

Table 1: Synthetic Optimization Parameters

| Condition | Traditional Method | Ultrasound-Assisted |

|---|---|---|

| Reaction Time | 8–12 hours | 2–4 hours |

| Yield (%) | 60–70 | 80–90 |

| Purity (HPLC) | >95% | >98% |

Structural Characterization Techniques

Q: Which advanced techniques are critical for resolving the crystal structure of this compound? A: Single-crystal X-ray diffraction (SC-XRD) is indispensable. Key steps include:

- Data Collection: Use a Bruker diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 296 K .

- Refinement: Employ SHELX software (SHELXL-97) for structure solution, with hydrogen atoms placed geometrically (Uiso = 1.2 Ueq) .

- Validation: Check for hydrogen bonding (e.g., N–H⋯N interactions) and π-π stacking (3.9–4.2 Å distances) .

Key Structural Metrics (from SC-XRD):

| Bond/Angle | Value (Å/°) |

|---|---|

| S–C (thiadiazole) | 1.729–1.747 |

| N–H⋯N (hydrogen bond) | 2.86–3.02 Å |

| Dihedral Angle | 21.5° (butylsulfonyl vs. thiadiazole) |

Advanced Mechanistic Studies

Q: How can computational methods elucidate the electronic properties and reactivity of this compound? A: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict:

- Electrophilic Sites: Sulfonyl oxygen (Mulliken charge: −0.45) and thiadiazole sulfur (−0.32) .

- Reactivity: Nucleophilic substitution at the sulfonyl group is favored due to low LUMO energy (−1.8 eV). Compare with experimental alkylation outcomes .

- Spectroscopic Validation: IR and NMR spectra (e.g., 1H NMR: δ 8.2 ppm for NH2) align with computed vibrational frequencies .

Biological Activity and Structure-Activity Relationships (SAR)

Q: What strategies enhance the bioactivity of this compound derivatives? A: SAR studies suggest:

- Substitution Effects: Electron-withdrawing groups (e.g., -NO2) at the butyl chain increase enzyme inhibition (e.g., glutaminyl cyclase IC50: 26 μM → 12 μM) .

- Hydrogen Bonding: N–H groups critical for binding (e.g., CD47/SIRPα interaction in cancer immunology) .

- In Silico Screening: Use AutoDock Vina to predict binding affinities (ΔG < −7.5 kcal/mol) to targets like JNK kinases .

Table 2: Bioactivity Comparison of Derivatives

| Derivative | Target | IC50/EC50 (μM) |

|---|---|---|

| Parent Compound | QC Enzyme | 26.0 |

| -NO2 Substituent | QC Enzyme | 12.4 |

| -CF3 Substituent | JNK Kinase | 8.7 |

Data Contradiction Analysis

Q: How should researchers address discrepancies in reported bioactivity or crystallographic data? A: Common issues and solutions include:

- Bioactivity Variability: Test compounds under standardized assays (e.g., THP-1 macrophage phagocytosis for CD47 inhibition) . Control solvent effects (DMSO ≤0.1%).

- Crystallographic Discrepancies: Verify space group symmetry (e.g., P21/c vs. P-1) and thermal parameters (R-factor < 0.05) . Cross-validate with DFT-optimized geometries .

- Synthetic Yields: Replicate reactions using inert atmospheres (N2/Ar) to minimize oxidation of thiol intermediates .

Methodological Pitfalls in Scale-Up

Q: What challenges arise when scaling up synthesis, and how can they be mitigated? A: Key challenges include:

- Byproduct Formation: Monitor for disulfide byproducts (HPLC retention time: 12.3 min) due to thiol oxidation. Use reducing agents (e.g., TCEP) .

- Solvent Volume: Ethanol/DMF mixtures may require distillation for recycling.

- Crystallization Control: Slow cooling (0.5°C/min) ensures high-purity crystals (>99%) for SC-XRD .

Advanced Applications in Drug Discovery

Q: How does this compound serve as a scaffold for targeted therapies? A: Its rigid thiadiazole core enables:

- Covalent Inhibition: Design electrophilic warheads (e.g., α,β-unsaturated ketones) for irreversible enzyme binding .

- Combination Therapies: Co-administer with checkpoint inhibitors (e.g., anti-PD-1) to enhance phagocytosis in cancer .

- Prodrug Development: Modify the sulfonyl group for improved bioavailability (e.g., ester prodrugs hydrolyzed in vivo) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。